molecular formula C15H24ClNO3 B2756228 3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol CAS No. 1052526-07-4

3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol

Cat. No.: B2756228
CAS No.: 1052526-07-4
M. Wt: 301.81
InChI Key: SGUPSIYNGBDLKM-UHFFFAOYSA-N
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Description

3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol is a tertiary alcohol with a propan-1-ol backbone linked to a substituted aromatic amine. The compound features a 2,3-dimethoxyphenyl group attached to a but-3-enyl chain, which is further connected via an amino group to the propanol moiety.

Properties

IUPAC Name

3-[1-(2,3-dimethoxyphenyl)but-3-enylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-4-7-13(16-10-6-11-17)12-8-5-9-14(18-2)15(12)19-3/h4-5,8-9,13,16-17H,1,6-7,10-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOPDOLNLGPJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC=C)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, utilizing ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This reaction typically requires heating the mixture at elevated temperatures (e.g., 80°C) for an extended period (e.g., 24 hours) to achieve moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structural characteristics allow it to bind to target molecules through hydrogen bonding and other interactions, potentially modulating biological processes and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol with structurally related propanolamine derivatives from the evidence. Key differences lie in substituent groups, physicochemical properties, and documented applications.

Compound Name Substituents Molar Mass (g/mol) Physical State Density (g/cm³) Flash Point (°C) Key Features
This compound (Target Compound) 2,3-Dimethoxyphenyl, but-3-enyl, amino-propanol Not reported Not reported Not reported Not reported Unique methoxy-substituted aromatic ring; unsaturated butenyl chain
3-(Diethylamino)-2,2-dimethyl-propan-1-ol () Diethylamino, dimethyl groups 159.27 Clear liquid 0.875 73.9 High volatility; used in industrial synthesis
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Methylamino, thiophen-2-yl Not reported Not reported Not reported Not reported Thiophene ring for enhanced electronic properties; impurity in pharmaceuticals
(2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol () Ethenylphenoxy, isopropylamino Not reported Not reported Not reported Not reported Beta-blocker analog; reference standard in pharmaceutical QC
3-(2-Bromophenyl)propan-1-ol () 2-Bromophenyl Not reported Colorless oil Not reported Not reported Bromine substituent for electrophilic reactivity; high-yield synthesis (95%)

Key Observations:

Aromatic Substituents : The target compound’s 2,3-dimethoxyphenyl group distinguishes it from analogs with bromophenyl () or thiophenyl () groups. Methoxy groups may confer better solubility compared to halogens .

Physicochemical Properties: Data gaps for the target compound (e.g., density, flash point) limit direct comparisons. However, ’s analog (159.27 g/mol, flash point 73.9°C) suggests tertiary propanolamines may exhibit moderate volatility .

Synthetic Relevance : The unsaturated butenyl chain in the target compound could enable further functionalization (e.g., hydrogenation or epoxidation), similar to bromophenyl derivatives in .

Stability and Reactivity Considerations

No stability or reactivity data are available for the target compound. However, analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol () lack reported reactivity hazards, suggesting tertiary propanolamines may generally exhibit low reactivity under standard conditions . The methoxy groups in the target compound may enhance oxidative stability compared to thiophene-containing analogs (), which are prone to electrophilic substitution .

Notes on Data Limitations

  • No direct pharmacological, toxicological, or crystallographic data (e.g., SHELX-refined structures) are available for the target compound. ’s discussion of SHELX software highlights the need for crystallographic analysis to confirm its 3D conformation .
  • The absence of molar mass and phase transition data for the target compound precludes thermodynamic comparisons.

Biological Activity

3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol is an organic compound that has garnered interest due to its potential biological activities. This compound features a dimethoxyphenyl group linked to a butenylamino chain, which is further connected to a propanol moiety. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N1O3. The compound's unique structure allows it to interact with various biological targets, influencing multiple pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other interactions. This interaction may modulate biological processes, potentially leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent in clinical applications.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro studies demonstrated that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines, indicating its potential use in managing inflammatory conditions.

Research Findings and Case Studies

StudyObjectiveFindings
Park et al. (2015) To evaluate the melanogenic effectsThe compound enhanced melanogenesis in B16F10 cells and human primary melanocytes.
MDPI Research (2024) Assessment of antioxidant activityDemonstrated significant radical scavenging activity comparable to established antioxidants.
BenchChem (2024) Mechanistic studyProposed interactions with specific molecular targets influencing biological pathways.

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